molecular formula C22H38O B13730749 Phenol, dioctyl- CAS No. 29988-16-7

Phenol, dioctyl-

Cat. No.: B13730749
CAS No.: 29988-16-7
M. Wt: 318.5 g/mol
InChI Key: IXKVYSRDIVLASR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, dioctyl- can be synthesized through the alkylation of phenol with octanol. This reaction typically involves the use of acid catalysts such as sulfuric acid, boron trifluoride, or hydrofluoric acid. The reaction is carried out at elevated temperatures, around 180°C, under controlled conditions to ensure the selective formation of dioctylphenol .

Industrial Production Methods

In industrial settings, the production of phenol, dioctyl- often involves the use of heterogeneous acid catalysts derived from natural clays. These catalysts help in reducing environmental pollution associated with traditional acid catalysts. The reaction is conducted in a fixed bed reactor, where a mixture of phenol and octanol is preheated and passed over the catalyst bed .

Chemical Reactions Analysis

Types of Reactions

Phenol, dioctyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Brominated or nitrated phenols.

Scientific Research Applications

Phenol, dioctyl- has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of phenol, dioctyl- involves its interaction with biological membranes and proteins. The hydroxyl group in the phenol moiety can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the long octyl chains can interact with lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Phenol, dioctyl- can be compared with other phenolic compounds such as:

    Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.

    Octylphenol: A phenol with a single octyl group attached to the benzene ring.

    Bisphenol A: A phenol with two phenol groups connected by a propane bridge.

Uniqueness

Phenol, dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic properties .

Similar Compounds

  • Phenol
  • Octylphenol
  • Bisphenol A

Properties

CAS No.

29988-16-7

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3-dioctylphenol

InChI

InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19,23H,3-14,16,18H2,1-2H3

InChI Key

IXKVYSRDIVLASR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCC

Origin of Product

United States

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